2-(4-(4-benzylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c30-24(28-16-14-27(15-17-28)18-19-6-2-1-3-7-19)20-10-12-21(13-11-20)29-25(31)22-8-4-5-9-23(22)26(29)32/h1-3,6-7,10-13,22-23H,4-5,8-9,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEFOIIHPSWICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-benzylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Benzyl Group: Benzylation of the piperazine ring is often carried out using benzyl chloride in the presence of a base.
Formation of the Isoindole Structure: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzylpiperazine derivative with the isoindole precursor under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring and piperazine nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyl group could yield benzaldehyde, while reduction of the carbonyl groups could produce alcohols.
Scientific Research Applications
Recent studies have highlighted the compound's significant biological activities, particularly in anticancer and neuroprotective applications.
Anticancer Activity
Research conducted by the National Cancer Institute (NCI) demonstrated that this compound exhibits potent antitumor effects against various cancer cell lines. The compound was evaluated for its cytotoxicity and showed mean growth inhibition (GI50) values indicating strong potential as an anticancer agent. For instance, it displayed a mean GI50 value of 15.72 μM against human tumor cells, suggesting effective inhibition of cancer cell proliferation .
Case Study: NCI Evaluation
In a comprehensive evaluation involving approximately sixty cancer cell lines, the compound underwent a single-dose assay which indicated significant efficacy in inhibiting cell growth. The results from this study underline the importance of further exploration into its mechanisms and potential as a therapeutic agent in oncology .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It has been shown to interact with key enzymes related to neurodegeneration, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), potentially offering therapeutic benefits for conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the piperazine ring and isoindole core have been systematically studied to evaluate their effects on biological activity. Compounds with specific modifications have shown enhanced potency against target enzymes and improved selectivity profiles .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Key Observations :
- Neuropharmacological Potential: Piperazine derivatives with methoxy or benzoyl groups (e.g., ) exhibit acetylcholinesterase or serotonin receptor affinity, suggesting CNS applications .
- Antioxidant Activity : Thiophene-linked derivatives demonstrate antioxidant properties via radical scavenging, as predicted by molecular docking .
Structural and Spectral Distinctions
- Hexahydro vs. Non-Hydrogenated Core: Hydrogenation of the isoindole core (hexahydro) enhances conformational flexibility and solubility compared to planar phthalimide derivatives .
- Piperazine Acylation : Carbonyl-linked piperazines (e.g., target compound) exhibit distinct ¹H NMR shifts (δ 2.01–4.24 ppm for piperazine protons) compared to alkyl-linked analogs (δ 3.37–4.24 ppm) .
Biological Activity
The compound 2-(4-(4-benzylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione , also known by its CAS number 886129-73-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms based on diverse research findings.
- Molecular Formula : C26H29N3O3
- Molecular Weight : 431.5 g/mol
- Structure : The compound features a hexahydroisoindole core linked to a benzylpiperazine moiety, which is often associated with psychoactive properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the hexahydroisoindole core.
- Introduction of the benzylpiperazine moiety via carbonylation reactions.
- Purification through crystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). The benzylpiperazine component suggests potential psychoactive effects, similar to other piperazine derivatives like benzylpiperazine (BZP), which acts as a stimulant by releasing neurotransmitters such as dopamine and serotonin .
Pharmacological Effects
Research indicates that derivatives of benzylpiperazine exhibit:
- CNS Stimulation : BZP has about 10% of the potency of d-amphetamine and stimulates the release of dopamine and serotonin .
- Analgesic Properties : Compounds similar to this isoindole derivative have shown efficacy in pain modulation via σ-1 receptor interactions, which are crucial in nociceptive signaling pathways .
Study 1: Vasorelaxant and Bradycardic Activity
A study examining related piperazine compounds found that several exhibited vasorelaxant activity and reduced heart rate, suggesting potential cardiovascular benefits . This study highlights the importance of structural modifications in enhancing biological activity.
Study 2: σ-1 Receptor Modulation
Another investigation focused on benzylpiperazine derivatives showed significant affinity for σ-1 receptors, with some compounds demonstrating potent antinociceptive effects in animal models. This points to the therapeutic potential of such compounds in treating pain without significant side effects .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Benzylpiperazine (BZP) | CNS stimulant | Dopamine and serotonin release |
| 3-{[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene... | Vasorelaxant, bradycardic | Interaction with vascular smooth muscle |
| This compound | Potential analgesic | σ-1 receptor modulation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-(4-benzylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione, and what reaction conditions are critical for achieving optimal yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing intermediates like 2-(4-((1,3-dioxoisoindolin-2-yl)methyl)phenyl)ethyl tosylate with substituted piperazines (e.g., 1-(4-methoxyphenyl)piperazine) in ethanol under basic conditions (e.g., KOH) for 4–6 hours . Critical parameters include temperature control (reflux at ~78°C for ethanol), stoichiometric ratios (e.g., 1.1 equivalents of piperazine derivatives), and reaction monitoring via TLC .
Q. Which spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying proton and carbon environments, particularly the benzylpiperazine and isoindole-dione moieties. Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹). For unambiguous confirmation, single-crystal X-ray diffraction is recommended, as demonstrated in analogous compounds (e.g., CCDC-1990392), which provides bond lengths, angles, and spatial arrangements .
Q. What safety precautions are necessary when handling this compound during laboratory synthesis?
- Methodological Answer : The compound may exhibit skin/eye irritation (Category 2 under CLP regulations) and specific target organ toxicity (STOT SE). Use fume hoods for synthesis, wear nitrile gloves, and employ chemical-resistant goggles. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation . Storage should be in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the synthetic protocol to improve yield and purity, particularly when scaling reactions?
- Methodological Answer : Utilize Design of Experiments (DoE) to evaluate variables like solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., phase-transfer catalysts), and reaction time. Split-plot designs (e.g., trellis systems for variable isolation) can identify critical factors . For scalability, transition from batch to flow chemistry to enhance heat/mass transfer and reduce side reactions .
Q. How should conflicting spectral data between theoretical predictions (e.g., computational NMR) and experimental results be resolved?
- Methodological Answer : Cross-validate using X-ray crystallography to resolve ambiguities in stereochemistry or tautomerism. For example, crystallographic data (e.g., CCDC-1990392) can clarify discrepancies in carbonyl group orientations . Pair experimental NMR with Density Functional Theory (DFT)-calculated chemical shifts to identify misassignments .
Q. What strategies are effective in overcoming solubility limitations for in vitro bioactivity assays?
- Methodological Answer : Pre-screen solvents using Hansen solubility parameters (e.g., δD, δP, δH) to identify co-solvents like DMSO-water mixtures. For amphiphilic derivatives, employ micellar encapsulation (e.g., polysorbate-80) or salt formation (e.g., hydrochloride salts) to enhance aqueous solubility. Physicochemical data (e.g., logP = 3.2) from analogues guide formulation .
Q. How can theoretical frameworks (e.g., QSAR, molecular docking) be integrated into mechanistic studies of this compound’s biological activity?
- Methodological Answer : Develop Quantitative Structure-Activity Relationship (QSAR) models using descriptors like topological polar surface area (TPSA) and hydrogen-bonding capacity. Molecular docking against target proteins (e.g., α1-adrenoceptors) can predict binding modes, which are validated via mutagenesis studies. Link computational findings to experimental IC₅₀ values to refine hypotheses .
Q. What methodologies are appropriate for assessing environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer : Follow OECD guidelines for biodegradation (e.g., OECD 301F) and aquatic toxicity (e.g., Daphnia magna LC₅₀). Use high-performance liquid chromatography (HPLC) to track environmental persistence. For bioaccumulation potential, calculate octanol-water partition coefficients (logKow) and compare to regulatory thresholds (e.g., PBT/vPvB criteria) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
